molecular formula C13H9Br3O2 B14690493 Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- CAS No. 24988-37-2

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy-

Katalognummer: B14690493
CAS-Nummer: 24988-37-2
Molekulargewicht: 436.92 g/mol
InChI-Schlüssel: QWMFWZXQFWBTFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is a complex organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-4-(2,4-dibromophenoxy)benzene with methoxy reagents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-bromo-4-phenoxy-
  • Benzene, 1-bromo-4-nitro-
  • Benzene, 1,4-dibromo-

Uniqueness

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is unique due to the presence of multiple bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

24988-37-2

Molekularformel

C13H9Br3O2

Molekulargewicht

436.92 g/mol

IUPAC-Name

2,4-dibromo-1-(4-bromo-3-methoxyphenoxy)benzene

InChI

InChI=1S/C13H9Br3O2/c1-17-13-7-9(3-4-10(13)15)18-12-5-2-8(14)6-11(12)16/h2-7H,1H3

InChI-Schlüssel

QWMFWZXQFWBTFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.